molecular formula C8H7NO3 B1200199 (4-Nitrophenyl)vinyl ether CAS No. 940-14-7

(4-Nitrophenyl)vinyl ether

Cat. No. B1200199
CAS RN: 940-14-7
M. Wt: 165.15 g/mol
InChI Key: XTVUXNLJQRWUBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Nitrophenyl)vinyl ether derivatives has been explored through living cationic polymerization methods. Percec and colleagues have detailed the living cationic polymerization of various vinyl ether monomers, leading to polymers with controlled molecular weights and narrow molecular weight distributions. These polymers exhibit distinct mesomorphic behavior, indicating the potential for creating materials with tailored physical properties (Percec, Lee, & Ackerman, 1992).

Molecular Structure Analysis

The molecular structure of (4-Nitrophenyl)vinyl ether and its polymers plays a crucial role in determining their mesomorphic and thermal properties. Research by Percec and Lee has shown that the mesomorphic behavior of these polymers can be finely tuned by adjusting their molecular weight, indicating a direct correlation between the polymer's structure and its physical properties (Percec & Lee, 1991).

Chemical Reactions and Properties

Chemical reactions involving (4-Nitrophenyl)vinyl ether derivatives, such as the uncatalyzed [4 + 2] cycloadditions, have been explored for the synthesis of chromene derivatives. These reactions are highly endo diastereoselective and do not require catalysts, opening pathways for synthesizing a wide range of organic compounds (Amantini, Fringuelli, & Pizzo, 2002).

Physical Properties Analysis

The physical properties of polymers derived from (4-Nitrophenyl)vinyl ether, such as their mesomorphic behavior and thermal stability, have been extensively studied. Polymers with varying degrees of polymerization exhibit different mesophases, including nematic and smectic A mesophases. These properties are influenced by the polymer's molecular weight, indicating the potential for designing materials with specific thermal and liquid crystalline properties (Percec, Lee, & Ackerman, 1992).

Chemical Properties Analysis

The chemical properties of (4-Nitrophenyl)vinyl ether and its derivatives, such as reactivity in cycloaddition reactions, provide insights into their potential applications in organic synthesis and material science. The ability to undergo [4 + 2] cycloadditions without catalysts and with high diastereoselectivity makes these compounds valuable for synthesizing a broad range of organic materials with desired properties (Amantini, Fringuelli, & Pizzo, 2002).

Scientific Research Applications

  • A study by Shostakovskii et al. (1969) investigated the reduction of vinyl ethers of nitrophenols, exploring their chemical reactivity and synthesizing new bis-vinyl ethers with confirmed structures through spectroscopy methods (Shostakovskii et al., 1969).

  • Pulko et al. (2010) used a polymer-supported 1,4-butanediolvinyl ether derivative for the removal of olefin metathesis catalysts from reaction solutions. This study highlights the application in catalyst removal and polymer chemistry (Pulko et al., 2010).

  • Naidan and Fesak (2003) explored the Meerwein reaction with vinyl p-methylphenyl and vinyl p-nitrophenyl ethers, investigating their reactivity in aqueous acetone in the presence of copper(II) chloride (Naidan & Fesak, 2003).

  • Sone, Isobe, and Takabatake (1989) conducted comparative studies on the metabolism and mutagenicity of various vinyl ethers, including 4-nitrophenyl vinyl ether. They found a correlation between mutagenic activities and the stability of the epoxides formed from these ethers (Sone, Isobe & Takabatake, 1989).

  • Isobe, Sone, and Takabatake (1995) studied the toxicological effects of vinyl ethers, including 4-nitrophenyl vinyl ether, in mice, emphasizing the importance of glutathione in protecting against hepatic injury caused by reactive metabolites derived from these compounds (Isobe, Sone & Takabatake, 1995).

  • Sagane and Lenz (1988) focused on the thermal properties of liquid crystalline poly(vinyl ether)s, contributing to the understanding of the polymer's behavior under various thermal conditions (Sagane & Lenz, 1988).

Future Directions

Recent research highlights the synthesis and application of vinyl ethers (VEs) as monomers for modern homo- and co-polymerization processes . This suggests that “(4-Nitrophenyl)vinyl ether” and similar compounds may have potential applications in the development of new polymers.

properties

IUPAC Name

1-ethenoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVUXNLJQRWUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240190
Record name (4-Nitrophenyl)vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)vinyl ether

CAS RN

940-14-7
Record name 1-(Ethenyloxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Nitrophenyl)vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ETHENYLOXY)-4-NITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA6LQ39MHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
KK Park, Y Sohn, A Liem, HJ Kim, BC Stewart… - …, 1997 - academic.oup.com
… , 4-nitrophenyl vinyl ether; PO, phenoxyoxirane; NPO, 2-(4-nitrophenoxy)oxirane; OEG, 7-(2- … formed by the microsomal oxidation of 4-nitrophenyl vinyl ether. Chem. Evidence for the …
Number of citations: 10 academic.oup.com
M ISOBE, T SONE, E TAKABATAKE - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… We reported that 4-nitrophenyl vinyl ether (NPVE) was a useful substrate for the assay of microsomal olefinic epoxidation activity, because the formation of 4-nitrophenol was easily …
Number of citations: 5 www.jstage.jst.go.jp
M ISOBE, T SONE, E TAKABATAKE - Journal of pharmacobio …, 1985 - jstage.jst.go.jp
p—Nitrophenyl vinyl ether (N PVE) was metabolized to p-nitrophenol and lycolaldehyde via an epoxide by rat hepatic microsomes. The cofactor requirment and effects of …
Number of citations: 14 www.jstage.jst.go.jp
T SONE, M ISOBE, E TAKABATAKE - Journal of pharmacobio …, 1989 - jstage.jst.go.jp
… 4—Nitrophenyl vinyl ether (1), umbelliferyl vinyl ether (2), 4-cyanophenyl vinyl ether (3), and 4-… oxidation of 4-nitrophenyl vinyl ether, Chem. Pharm. Bull, 36, 2267—2269 (1988). …
Number of citations: 2 www.jstage.jst.go.jp
M Isobe, T Sone, E Takabatake - The Journal of Toxicological …, 1995 - jstage.jst.go.jp
… We have carried out in vitro studies on the metabolism of 4-nitrophenyl vinyl ether (NPVE) as a model chemical of vinyl ethers. As the results, it was confirmed that NPVE was …
Number of citations: 2 www.jstage.jst.go.jp
JR Dombroski, ML HALLENSLEBEN - Synthesis, 1972 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 21 www.thieme-connect.com
RA McClelland, M Leung - The Journal of Organic Chemistry, 1980 - ACS Publications
Further evidence is based on kinetic results and follows the same line of reasoning used to establish the mechanism for vinyl ether hydrolysis12 and vinyl sulfide hydrolysis. 4 The …
Number of citations: 27 pubs.acs.org
YL Frolov, AV Vashchenko - Journal of Structural Chemistry, 2009 - Springer
… Structure of the 4-nitrophenyl vinyl ether molecule according to XRD data. … Later an X-ray diffraction analysis of the 4-nitrophenyl vinyl ether molecule was performed [17] (Fig. 1). …
Number of citations: 1 link.springer.com
C Chen, S Luo, RF Jordan - Journal of the American Chemical …, 2010 - ACS Publications
The reactions of (α-diimine)PdMe + species (1, α-diimine = (2,6- i Pr 2 −C 6 H 3 )NCMeCMeN(2,6- i Pr 2 −C 6 H 3 )) with vinyl ethers CH 2 CHOR (2a−g: R = t Bu (a), Et (b), SiMe 3 (…
Number of citations: 138 pubs.acs.org
T Asakawa, A Kanazawa, S Aoshima - Macromolecules, 2020 - ACS Publications
The cationic polymerization of phenyl vinyl ether (PhVE) was investigated to elucidate the reason it is much more difficult to obtain high-molecular-weight polymers of PhVE than with …
Number of citations: 3 pubs.acs.org

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